
4-(2,5-dimethylpyrrol-1-yl)phthalic Acid
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Overview
Description
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, attached to a benzene ring with two carboxylic acid groups at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylpyrrole with benzene-1,2-dicarboxylic anhydride under acidic conditions. The reaction typically takes place in a solvent such as acetic acid, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions[][4].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to halogenated or nitrated derivatives .
Scientific Research Applications
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antiproliferative effects on certain cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoyl]amino)acetic acid: This compound features a similar pyrrole and benzene structure but with different functional groups.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine: Another related compound with an oxadiazole ring instead of carboxylic acid groups.
Uniqueness
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,2-dicarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
313701-80-3 |
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Molecular Formula |
C14H13NO4 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)phthalic acid |
InChI |
InChI=1S/C14H13NO4/c1-8-3-4-9(2)15(8)10-5-6-11(13(16)17)12(7-10)14(18)19/h3-7H,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
UQFYRZIMRBEYDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
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